Superior 5-HT1B/5-HT1A Binding Selectivity Versus TFMPP
In a direct head-to-head comparison using [3H]5-HT binding in the presence of 1 µM spiperone, CGS 12066B exhibited an IC50 of 51 nM at the 5-HT1B recognition site and an IC50 of 876 nM at the 5-HT1A receptor, yielding a 5-HT1A/5-HT1B selectivity ratio of 17. In the same study, the putative 5-HT1B agent TFMPP displayed a corresponding ratio of only 3.6, indicating that CGS 12066B is approximately 5-fold more discriminating between these two closely related serotonin receptor subtypes [1].
| Evidence Dimension | 5-HT1A/5-HT1B selectivity ratio |
|---|---|
| Target Compound Data | IC50: 5-HT1B = 51 nM; 5-HT1A = 876 nM; Ratio = 17 |
| Comparator Or Baseline | TFMPP: Ratio = 3.6 |
| Quantified Difference | CGS 12066B is ~4.7-fold more selective for 5-HT1B over 5-HT1A than TFMPP (17 vs. 3.6) |
| Conditions | [3H]5-HT binding to rat brain membranes in the presence of 1 µM spiperone (Neale et al., 1987) |
Why This Matters
Higher selectivity reduces confounding 5-HT1A-mediated effects, enabling cleaner pharmacological dissection of 5-HT1B-specific functions in neurobiological studies.
- [1] Neale RF, Fallon SL, Boyar WC, Wasley JWF, Martin LL, Stone GA, Glaeser BS, Sinton CM, Williams M. Biochemical and pharmacological characterization of CGS 12066B, a selective serotonin-1B agonist. Eur J Pharmacol. 1987;136(1):1-9. PMID: 3496228. View Source
